[1-(3-Fluoropropyl)piperidin-4-yl]-methanol
Description
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Properties
IUPAC Name |
[1-(3-fluoropropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXSXYSPYHEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Fluoropropyl)piperidin-4-yl]-methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a fluoropropyl substituent and a hydroxymethyl group, which may influence its interaction with biological targets.
1. Dopamine Transporter Interaction
Research indicates that compounds structurally similar to this compound may exhibit significant affinity for the dopamine transporter (DAT). A study on related piperidine analogs showed that modifications to the alkyl chain could enhance selectivity and potency for DAT binding. Compounds with fluorine substitutions often displayed increased activity, suggesting that this compound might also possess similar properties .
2. Serotonin Transporter Activity
In addition to DAT, the compound may interact with serotonin transporters (SERT). Structure-activity relationship (SAR) studies have demonstrated that certain piperidine derivatives can selectively inhibit SERT, which is crucial for the treatment of mood disorders. The presence of the fluoropropyl group could modulate this interaction, potentially leading to dual-action profiles .
Table 1: Biological Activity Assays of Related Compounds
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | DAT | TBD | Potentially high affinity |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | SERT | 0.5 | Highly selective for SERT |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | DAT/SERT | 0.25 | Shows balanced inhibition |
*IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Case Study 1: Dopaminergic Activity
A study conducted on piperidine analogs demonstrated that compounds with similar structures to this compound were evaluated for their dopaminergic activity in vivo. The results indicated significant behavioral changes in animal models, suggesting potential applications in treating conditions like ADHD and depression .
Case Study 2: Serotonergic Effects
Another investigation focused on the serotonergic effects of piperidine derivatives. The results showed that certain modifications led to enhanced serotonin release in neuronal cultures, indicating that this compound might also have implications for mood regulation therapies .
The mechanisms by which this compound exerts its biological effects likely involve modulation of neurotransmitter systems, particularly through inhibition or activation of transporters involved in dopamine and serotonin signaling pathways. This modulation can lead to altered synaptic transmission and subsequent physiological responses.
Scientific Research Applications
Pharmaceutical Development
[1-(3-Fluoropropyl)piperidin-4-yl]-methanol is being explored for its potential as a pharmacological agent. Its structure suggests that it may interact with various neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.
Case Study:
A study highlighted the synthesis of derivatives of this compound, which were evaluated for their binding affinity to receptors associated with cognitive functions. The results indicated promising activity, suggesting further investigation into its therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .
Radiotracer Development
The compound has been utilized in the preparation of novel radiotracers for imaging techniques. Specifically, it has been involved in creating radiolabeled compounds that target Eph receptors, which are implicated in various tumors.
Case Study:
Research conducted on the synthesis of a radiotracer using this compound demonstrated its effectiveness in visualizing EphB4 receptors in tumor cells. This application showcases its utility in cancer diagnostics and monitoring treatment responses through imaging .
Neuropharmacology
Due to its piperidine structure, this compound is being studied for its effects on the central nervous system. It has shown potential as a modulator of neurotransmitter release and receptor activity.
Case Study:
In preclinical studies, analogs of this compound were tested for their ability to enhance dopaminergic signaling, which could have implications for treating Parkinson's disease and other movement disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate for neurological disorders | Promising binding affinity to cognitive function-related receptors |
| Radiotracer Development | Synthesis of radiolabeled compounds for imaging | Effective in visualizing EphB4 receptors in tumors |
| Neuropharmacology | Modulation of neurotransmitter systems | Enhances dopaminergic signaling; implications for Parkinson's treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
